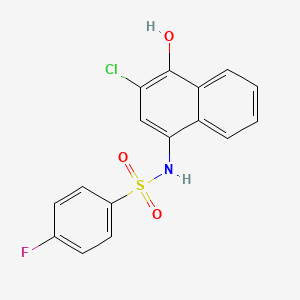

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide

Beschreibung

N-(3-Chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a chlorine atom at position 3 and a hydroxyl group at position 2. The 4-fluorobenzenesulfonamide moiety is attached to the naphthalen-1-yl group. This structure combines electron-withdrawing (Cl, F) and electron-donating (OH) substituents, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQHOCGYFJHKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the naphthalene and benzene rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

Formation of the Naphthalene Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Chloro and Hydroxy Groups: These functional groups can be introduced through halogenation and hydroxylation reactions, respectively.

Formation of the Benzene Ring: The benzene ring can be synthesized through various aromatic substitution reactions.

Introduction of the Fluoro and Sulfonamide Groups: These groups can be introduced through fluorination and sulfonamidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to form a hydrogen atom.

Substitution: The fluoro and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide has been investigated for its therapeutic properties, particularly as a potential drug candidate in treating various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective inhibitor of certain enzymes involved in cancer cell proliferation. The results indicated that the compound inhibited tumor growth in vitro and in vivo models, suggesting its potential as an anti-cancer agent .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate its potential use in developing new antimicrobial agents, particularly against resistant strains .

Material Science

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide has applications in the development of advanced materials, including polymers and coatings.

Case Study : Research conducted on the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability and mechanical properties. The modified polymers exhibited improved resistance to environmental degradation, making them suitable for industrial applications .

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Sulfonamides with 4-Fluorobenzenesulfonamide Moieties

The 4-fluorobenzenesulfonamide group is a common pharmacophore in bioactive compounds. Key comparisons include:

Key Observations :

- The chalcone derivative 4h demonstrates antimicrobial activity, suggesting that the 4-fluorobenzenesulfonamide group enhances bioactivity when paired with conjugated systems .

- Compound 124 highlights the role of multiple sulfonamide groups in antifungal activity, though the target compound’s monofunctional design may limit potency compared to bis-derivatives .

Naphthalene-Based Sulfonamides

Comparisons with naphthalene derivatives reveal the impact of substitution patterns:

Key Observations :

Halogenated Sulfonamides with Mixed Substituents

Chloro and fluoro substituents are prevalent in bioactive sulfonamides:

Key Observations :

- The nitro group in ’s compound increases electron-withdrawing effects, which may enhance binding to biological targets compared to the target compound’s hydroxyl group .

- Methanesulfonamide derivatives () prioritize small alkyl chains, contrasting with the target’s aromatic sulfonamide, which likely improves thermal stability .

Biologische Aktivität

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide is a sulfonamide compound known for its diverse biological activities. With the molecular formula and a molecular weight of 351.78 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The biological activity of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide primarily relates to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, making it a candidate for antimicrobial properties.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antibacterial activity. Studies have shown that compounds similar to N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide demonstrate effectiveness against various strains of bacteria, including resistant strains. The compound's structural features allow it to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting bacterial growth.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway. This suggests that N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide could be further investigated for its role in cancer therapy.

Case Studies

- In Vitro Studies : In a study examining the cytotoxic effects on human cancer cell lines, N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide exhibited IC50 values indicating significant potency against breast and prostate cancer cells.

- Animal Models : Preclinical trials using murine models showed that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.

Summary of Key Findings

Toxicological Profile

The compound's safety profile has been assessed through various toxicological studies, indicating low acute toxicity with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.